GW-678248

Description

Properties

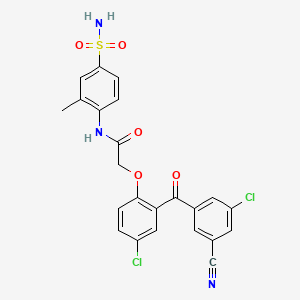

CAS No. |

329939-64-2 |

|---|---|

Molecular Formula |

C23H17Cl2N3O5S |

Molecular Weight |

518.4 g/mol |

IUPAC Name |

2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-(2-methyl-4-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C23H17Cl2N3O5S/c1-13-6-18(34(27,31)32)3-4-20(13)28-22(29)12-33-21-5-2-16(24)10-19(21)23(30)15-7-14(11-26)8-17(25)9-15/h2-10H,12H2,1H3,(H,28,29)(H2,27,31,32) |

InChI Key |

BTOMIMSUTLPSHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GW-678248; GW-8248; GW-8248X; GW 678248; GW 8248X; GW678248; GW8248; GW8248X |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of GW-678248: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-678248 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with demonstrated efficacy against wild-type and clinically relevant mutant strains of HIV-1. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of GW-678248, intended to serve as a valuable resource for researchers in the field of antiretroviral drug development.

Discovery of GW-678248

The discovery of GW-678248 stemmed from a high-throughput screening campaign that identified a benzophenone-based compound as a promising scaffold for the inhibition of HIV-1 reverse transcriptase.[1][2] This initial hit prompted an extensive structure-activity relationship (SAR) study to optimize the antiviral potency and pharmacokinetic profile of this new class of NNRTIs.

The logical workflow of the discovery process is outlined below:

Through systematic modifications of the benzophenone scaffold, researchers aimed to enhance the compound's binding affinity to the NNRTI binding pocket of the reverse transcriptase enzyme, particularly in mutant strains that confer resistance to first-generation NNRTIs. This extensive exploration led to the identification of GW-678248, also referred to as compound 70h in scientific literature, which exhibited potent inhibitory activity against both wild-type and key mutant HIV-1 strains.[1]

Synthesis Pathway

The synthesis of GW-678248 is achieved through a convergent approach, with the key step being the formation of the central benzophenone core. One practical and scalable synthesis involves the direct coupling of an appropriately substituted acid chloride with a Grignard reagent.[3] An alternative method described in the literature involves the addition of an organolithium species to a Weinreb amide.

A generalized scheme for the synthesis of the benzophenone core is depicted below:

Experimental Protocol: General Procedure for Benzophenone Formation via Grignard Coupling[3]

A solution of the Grignard reagent, prepared from the corresponding aryl halide and magnesium, is added to a solution of the acid chloride in an appropriate solvent, such as tetrahydrofuran (THF). The reaction is typically carried out at low temperatures to control reactivity. The presence of bis[2-(N,N-dimethylamino)ethyl] ether can be used to moderate the reactivity of the Grignard reagent and prevent over-addition.[3] Upon completion, the reaction is quenched, and the benzophenone product is isolated and purified using standard techniques like column chromatography.

Biological Activity

GW-678248 is a potent inhibitor of HIV-1 reverse transcriptase, demonstrating activity against both wild-type and a panel of NNRTI-resistant mutant viruses.

Quantitative Data

The following table summarizes the in vitro antiviral activity of GW-678248 against various HIV-1 strains.

| HIV-1 Strain | IC50 (nM) | Reference |

| Wild-Type (IIIB) | 0.5 | [1] |

| K103N Mutant | 1 | [1] |

| Y181C Mutant | 0.7 | [1] |

| Various single and double mutants | ≤ 21 | [2][4][5] |

| V106I, E138K, P236L triple mutant | 86 | [2][4][5] |

IC50 values represent the concentration of the compound required to inhibit viral replication by 50%.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay[3]

The inhibitory activity of GW-678248 against HIV-1 reverse transcriptase is typically evaluated using a non-radioactive, ELISA-based assay. The general workflow for this type of assay is as follows:

The assay measures the synthesis of a new DNA strand by recombinant HIV-1 RT using a poly(A)•oligo(dT) template-primer and dNTPs, including biotin- and digoxigenin-labeled dUTP. The newly synthesized biotinylated DNA is captured on a streptavidin-coated microplate. An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a colorimetric substrate. The resulting signal, proportional to the amount of synthesized DNA, is measured to determine the extent of RT inhibition.[3]

Pharmacokinetics

Preclinical pharmacokinetic studies of GW-678248 have demonstrated relatively low clearance in intravenous administrations across three different species.[1] This favorable pharmacokinetic profile was a key factor in its selection for further development. To improve its oral bioavailability, a prodrug, GW695634, was developed.[4][5]

Conclusion

GW-678248 is a potent second-generation NNRTI discovered through a systematic drug discovery process. Its robust antiviral activity against both wild-type and resistant HIV-1 strains, coupled with a favorable preclinical pharmacokinetic profile, established it as a significant lead compound in the fight against HIV/AIDS. The synthesis of GW-678248 is achievable through scalable and efficient chemical routes. This technical guide provides a foundational understanding of this important antiretroviral agent for the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

GW-678248: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GW-678248 is a novel benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent activity against both wild-type and mutant strains of human immunodeficiency virus type 1 (HIV-1).[1] Preclinical data highlight its potential as a next-generation therapeutic agent in the management of HIV-1 infection, particularly in cases of resistance to existing NNRTI-based therapies. This document provides a comprehensive overview of the technical details of GW-678248, including its mechanism of action, in vitro potency, resistance profile, and the experimental methodologies used for its evaluation.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, GW-678248 exerts its antiviral effect by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Quantitative Efficacy Data

GW-678248 has demonstrated potent inhibitory activity in both biochemical and cell-based assays against a range of HIV-1 variants.

Table 1: In Vitro Potency of GW-678248

| Assay Type | Target | IC50 / EC50 (nM) |

| Biochemical Assay | Wild-Type HIV-1 RT | 0.8 - 6.8[1] |

| Cell Culture (HeLa CD4 MAGI) | Wild-Type HIV-1 | ≤ 21[1] |

| Cell Culture (HeLa) | V106I/Y181C Mutant HIV-1 | 3.8[2] |

| Cell Culture (MT4) | Wild-Type HIV-1 | 0.3[2] |

Table 2: Activity of GW-678248 Against NNRTI-Resistant HIV-1 Strains

| HIV-1 Mutant Strain | IC50 / EC50 (nM) | Cell Line |

| Single & Double NNRTI Mutations* | ≤ 21[1] | HeLa CD4 MAGI |

| K103N | 0.5[2] | MT4 |

| Y181C | 18[2] | MT4 |

| Y188L | 18[2] | MT4 |

| V106I, E138K, P236L | 86[1] | Not Specified |

*Includes L100I, K101E, K103N, V106A/I/M, V108I, E138K, Y181C, Y188C, Y188L, G190A/E, P225H, and P236L and various combinations.[1]

Resistance Profile

A key characteristic of GW-678248 is its robust activity against a wide array of HIV-1 strains harboring mutations that confer resistance to other NNRTIs.[1] In a study evaluating 55 clinical isolates resistant to efavirenz (EFV) and/or nevirapine (NVP), GW-678248 maintained significant potency. While 85% and 98% of the isolates showed a ≥10-fold increase in IC50 for EFV and NVP respectively, only 17% of these isolates exhibited a ≥10-fold increase in IC50 for GW-678248.[3] This suggests that 81-83% of the EFV- and/or NVP-resistant viruses in this dataset were still susceptible to GW-678248.[3]

Serial passage of wild-type HIV-1 in the presence of GW-678248 led to the selection of a mutant virus with V106I, E138K, and P236L mutations, resulting in an IC50 of 86 nM.[1]

Preclinical Assessment

Cytotoxicity and Selectivity

Cytotoxicity studies indicated that the 50% cytotoxicity concentration (CC50) for GW-678248 is greater than its level of solubility.[1] This results in a high selectivity index of over 2,500-fold for wild-type, Y181C, or K103N mutant HIV-1, highlighting a favorable in vitro safety profile.[1]

Effect of Human Serum Proteins

The presence of human serum albumin (45 mg/ml) and alpha-1 acid glycoprotein (1 mg/ml) resulted in an approximately sevenfold increase in the IC50 of GW-678248.[1] This indicates a degree of protein binding that may impact its in vivo efficacy.

Combination Antiviral Activity

When tested in combination with approved nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs), GW-678248 exhibited either synergistic or additive antiviral effects.[3] In combination with other NNRTIs, the effects were generally additive or slightly antagonistic.[3]

Experimental Protocols

HeLa-CD4-LTR-β-galactosidase (MAGI) Assay

This cell-based assay is a common method for determining the anti-HIV activity of a compound.

Protocol:

-

Cell Plating: HeLa-CD4-LTR-β-galactosidase cells are seeded into 96-well microtiter plates and incubated overnight.

-

Compound Addition: A serial dilution of GW-678248 is prepared and added to the appropriate wells.

-

Virus Infection: A standardized amount of HIV-1 virus stock is added to each well.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication.

-

Assay Development: The cells are lysed, and a substrate for β-galactosidase (e.g., CPRG or X-gal) is added. The HIV-1 LTR drives the expression of β-galactosidase in infected cells, leading to a color change upon substrate addition.

-

Data Analysis: The extent of viral replication is quantified by measuring the absorbance of the colorimetric product. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the log of the drug concentration.

Recombinant Virus Assay

This assay is utilized to assess the susceptibility of clinical HIV-1 isolates to antiviral agents.

Protocol:

-

Vector Construction: The reverse transcriptase and protease coding regions from clinical HIV-1 isolates are amplified by PCR and cloned into an HIV-1 laboratory strain vector that has had these regions deleted.

-

Virus Production: The recombinant vectors are co-transfected with a pseudotyping vector (e.g., expressing VSV-G envelope) into a suitable cell line (e.g., 293T) to produce infectious virus particles.

-

Antiviral Susceptibility Testing: The susceptibility of the recombinant viruses to GW-678248 is then determined using a cell-based assay, such as the MAGI assay described above.

Prodrug Development

To enhance its clinical potential, a prodrug of GW-678248, designated GW695634, has been developed.[1] Prodrugs are often designed to improve pharmacokinetic properties such as oral bioavailability.

Conclusion

GW-678248 is a potent NNRTI with a promising preclinical profile. Its significant activity against a broad range of NNRTI-resistant HIV-1 strains positions it as a valuable candidate for further development in the treatment of HIV-1 infection, particularly in patients with limited treatment options due to resistance. The development of a prodrug, GW695634, further underscores the commitment to advancing this compound towards clinical application.

References

- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-human immunodeficiency virus type 1 activity of the nonnucleoside reverse transcriptase inhibitor GW678248 in combination with other antiretrovirals against clinical isolate viruses and in vitro selection for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Spectrum of GW-678248 Against HIV-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical antiviral activity of GW-678248, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against Human Immunodeficiency Virus Type 1 (HIV-1). The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of critical biological and experimental processes.

Introduction to GW-678248

GW-678248 is a benzophenone NNRTI that has demonstrated potent inhibitory activity against both wild-type (WT) and a wide array of NNRTI-resistant HIV-1 strains in preclinical studies.[1] As a member of the NNRTI class of antiretroviral drugs, GW-678248 functions by allosterically binding to the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle, thereby disrupting the conversion of the viral RNA genome into DNA.[2][3] This document collates the available preclinical data to offer a comprehensive resource on its antiviral spectrum and resistance profile.

Quantitative Antiviral Activity

The potency of GW-678248 has been evaluated against various HIV-1 strains, including laboratory-adapted strains, clinical isolates, and site-directed mutants known to confer resistance to other NNRTIs. The following tables summarize the 50% inhibitory concentrations (IC50) from biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of GW-678248 against Wild-Type HIV-1

| Assay Type | Cell Line/Enzyme | Virus Strain | IC50 (nM) | Reference |

| Biochemical Assay | Purified Recombinant WT RT | - | 1.8 | [4] |

| Cell-Based Assay | MT-4 cells | HIV-1 (WT) | 1.0 | [1] |

| Cell-Based Assay | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (WT) | 0.4 | [1] |

Table 2: Antiviral Activity of GW-678248 against NNRTI-Resistant HIV-1 Mutants

| RT Mutations | IC50 (nM) in HeLa CD4 MAGI Assay | Reference |

| Wild-Type | <10 | [5] |

| L100I | ≤21 | [5][6] |

| K101E | ≤21 | [5][6] |

| K103N | ≤21 | [5][6] |

| V106A/I/M | ≤21 | [5][6] |

| V108I | ≤21 | [5][6] |

| E138K | ≤21 | [5][6] |

| Y181C | ≤21 | [5][6] |

| Y188C | ≤21 | [5][6] |

| Y188L | 21 | [5] |

| G190A/E | ≤21 | [5][6] |

| P225H | ≤21 | [5][6] |

| P236L | ≤21 | [5][6] |

| V106I, E138K, P236L | 86 | [5][6] |

Mechanism of Action

GW-678248, like other NNRTIs, inhibits the function of HIV-1 reverse transcriptase. This enzyme is responsible for converting the single-stranded viral RNA into double-stranded DNA, a crucial step for the integration of the viral genome into the host cell's DNA. NNRTIs bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

Experimental Protocols

The antiviral activity and resistance profile of GW-678248 were determined using established in vitro methodologies. The following sections provide an overview of these protocols based on standard virological practices.

HeLa CD4 MAGI Assay for Antiviral Susceptibility

This assay is a cell-based method to quantify the infectivity of HIV-1 and the inhibitory activity of antiviral compounds.

Principle: The HeLa-MAGI cell line is a genetically engineered human cell line that expresses the CD4 receptor, making it susceptible to HIV-1 infection. These cells also contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.[7] Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the expression of β-galactosidase. The activity of this enzyme can be detected by adding a substrate that produces a colored product, allowing for the quantification of infected cells.

Recombinant Virus Assay for Clinical Isolates

To assess the activity of GW-678248 against clinical isolates, particularly from treatment-experienced patients, a recombinant virus assay is often employed.

Principle: This technique involves amplifying the reverse transcriptase gene from patient-derived HIV-1 RNA and inserting it into a laboratory-adapted HIV-1 proviral DNA clone that has its own RT gene deleted.[8] The resulting recombinant virus expresses the patient's RT enzyme. The susceptibility of this recombinant virus to antiviral drugs is then tested in a cell-based assay, such as the HeLa CD4 MAGI assay. This allows for the assessment of the phenotypic resistance conferred by the patient's viral RT without the confounding factors of other genetic variations in the virus.

In Vitro Selection for Resistant Variants

To understand the genetic barrier to resistance for GW-678248, in vitro selection studies are performed.

Principle: This method involves the serial passage of a wild-type HIV-1 strain in the presence of escalating concentrations of the antiviral drug.[9] The initial drug concentration is typically at or near the IC50. As the virus replicates, mutations that confer a survival advantage in the presence of the drug are selected for and become more prevalent in the viral population. The supernatant from each passage is used to infect fresh cells with a higher concentration of the drug. This process is continued until a viral population capable of replicating at significantly higher drug concentrations is obtained. The reverse transcriptase gene of the resistant virus is then sequenced to identify the mutations responsible for the resistance phenotype.

Combination Antiviral Activity

GW-678248 has been evaluated in combination with other approved antiretroviral drugs. The interactions between drugs in combination can be synergistic, additive, or antagonistic.

-

Synergy: The combined effect of the drugs is greater than the sum of their individual effects.

-

Additivity: The combined effect of the drugs is equal to the sum of their individual effects.

-

Antagonism: The combined effect of the drugs is less than the sum of their individual effects.

Studies have shown that when combined with nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors (PIs), GW-678248 exhibits synergistic or additive antiviral activity.[8] In combination with other NNRTIs, the effects were generally additive or slightly antagonistic.[8]

Resistance Profile

In vitro passage experiments with escalating concentrations of GW-678248 led to the selection of resistant virus populations. After eight passages, amino acid substitutions observed in the reverse transcriptase-coding region included V106I, E138K, and P236L in one series, and K102E, V106A, and P236L in another.[8] Importantly, GW-678248 retained significant activity against a high percentage of clinical isolates that were resistant to the NNRTIs efavirenz and nevirapine.[8] For instance, in a panel of 55 efavirenz- and nevirapine-resistant clinical isolates, GW-678248 had a greater than 10-fold increase in IC50 for only 17% of these isolates, compared to 85% for efavirenz and 98% for nevirapine.[8]

Conclusion

The preclinical data for GW-678248 demonstrate its potent antiviral activity against both wild-type and a broad range of NNRTI-resistant HIV-1 strains. Its favorable resistance profile, particularly against isolates resistant to other NNRTIs, suggests its potential as a valuable component of combination antiretroviral therapy. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of novel NNRTIs in the drug development pipeline.

References

- 1. Human immunodeficiency virus type 1 drug susceptibility determination by using recombinant viruses generated from patient sera tested in a cell-killing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A computational study for rational HIV-1 non-nucleoside reverse transcriptase inhibitor selection and the discovery of novel allosteric pockets for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Recombinant Virus Assay for Measuring Susceptibility of Human Immunodeficiency Virus Type 1 Group M Subtypes To Clinically Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellosaurus cell line HeLa-MAGI (CVCL_D259) [cellosaurus.org]

- 8. journals.asm.org [journals.asm.org]

- 9. benchchem.com [benchchem.com]

In Vitro Efficacy of GW-678248 Against Wild-Type HIV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-678248 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the benzophenone class.[1][2] It exhibits significant in vitro activity against wild-type human immunodeficiency virus type 1 (HIV-1) and a broad spectrum of NNRTI-resistant strains. This technical guide provides a comprehensive overview of the in vitro efficacy of GW-678248 against wild-type HIV-1, detailing its mechanism of action, quantitative potency, and the experimental protocols used for its evaluation. A prodrug of GW-678248, designated GW695634, has been developed to improve its bioavailability for clinical applications.[2][3]

Mechanism of Action

GW-678248 functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into double-stranded DNA.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the synthesis of viral DNA necessary for integration into the host genome and subsequent viral replication.

Figure 1: Mechanism of action of GW-678248 in inhibiting HIV-1 reverse transcription.

Quantitative In Vitro Efficacy

The in vitro potency of GW-678248 against wild-type HIV-1 has been evaluated in various assays, including biochemical assays with purified reverse transcriptase and cell-based assays using different human cell lines. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are summarized below.

Table 1: Biochemical and Cell-Based Potency of GW-678248 against Wild-Type HIV-1

| Assay Type | System/Cell Line | Virus Strain | Parameter | Value (nM) | Reference(s) |

| Biochemical Assay | Purified Recombinant HIV-1 Reverse Transcriptase | N/A | IC50 | 0.8 - 6.8 | [1][2][3] |

| Cell-Based Assay | HeLa CD4 MAGI | HIV-1 | IC50 | ≤ 21 | [1][2][3] |

| Cell-Based Assay | MT-4 cells | HIV-1 HXB2 | IC50 | 1.0 | [5] |

| Cell-Based Assay | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | IC50 | 0.4 | [5] |

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to determine the efficacy of GW-678248.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of GW-678248 to directly inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Figure 2: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, a template-primer such as poly(A)•oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., biotin- or digoxigenin-labeled).

-

Compound and Enzyme Addition: Serial dilutions of GW-678248 are added to the wells of a microtiter plate. Purified recombinant HIV-1 reverse transcriptase is then added to initiate the reaction. Control wells include reactions with no inhibitor and no enzyme.

-

Incubation: The plate is incubated to allow for the synthesis of the new DNA strand by the reverse transcriptase.

-

Capture and Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate. An enzyme-conjugated antibody (e.g., anti-digoxigenin-HRP) is added, which binds to the labeled DNA.

-

Signal Generation and Measurement: A colorimetric or fluorometric substrate is added, and the resulting signal, which is proportional to the amount of DNA synthesized, is measured using a microplate reader.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the concentration of GW-678248.

Cell-Based Antiviral Assay (HeLa CD4 MAGI Assay)

This assay measures the ability of GW-678248 to inhibit HIV-1 replication in a genetically engineered human cell line. HeLa CD4 MAGI cells express the CD4 receptor and contain an integrated HIV-1 LTR-lacZ reporter cassette.

Figure 3: Workflow for the HeLa CD4 MAGI Antiviral Assay.

Methodology:

-

Cell Seeding: HeLa CD4 MAGI cells are seeded into 96-well plates and allowed to adhere.

-

Compound Addition: The cells are pre-incubated with various concentrations of GW-678248.

-

Viral Infection: A standardized amount of HIV-1 is added to the wells.

-

Incubation: The plates are incubated for a period that allows for viral entry, reverse transcription, integration, and expression of the Tat protein.

-

Reporter Gene Expression: The HIV-1 Tat protein transactivates the LTR promoter, leading to the expression of β-galactosidase.

-

Detection: The cells are lysed, and a chromogenic substrate for β-galactosidase is added. The color change is proportional to the level of viral replication.

-

Data Analysis: The absorbance is read using a microplate reader, and the IC50 value is determined.

Cytotoxicity Assay

This assay is performed to determine the concentration of GW-678248 that is toxic to the host cells, which is crucial for calculating the selectivity index.

Methodology:

-

Cell Seeding: Host cells (e.g., MT-4, PBMCs) are seeded in 96-well plates.

-

Compound Addition: Serial dilutions of GW-678248 are added to the wells.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or XTT, which measures the metabolic activity of the cells.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to IC50. Cytotoxicity studies with GW-678248 indicate that the 50% cytotoxicity concentration is greater than the level of compound solubility, providing a selectivity index of >2,500-fold for wild-type HIV-1.[1][2][3]

Conclusion

GW-678248 demonstrates potent and selective in vitro activity against wild-type HIV-1. Its mechanism of action as a non-nucleoside reverse transcriptase inhibitor, combined with its high potency in both biochemical and cell-based assays, underscores its potential as an antiretroviral agent. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of GW-678248 and other novel NNRTIs in the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. TMC125 Displays a High Genetic Barrier to the Development of Resistance: Evidence from In Vitro Selection Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]

- 5. benchchem.com [benchchem.com]

Development of the HIV-1 NNRTI GW-678248 and its Prodrug GW-695634: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the development of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) GW-678248 and its orally bioavailable prodrug, GW-695634. GW-678248 demonstrated significant in vitro activity against wild-type and a broad range of clinically relevant NNRTI-resistant HIV-1 strains. To overcome potential pharmacokinetic challenges and enhance its clinical utility, the prodrug GW-695634 was developed. This whitepaper provides a comprehensive summary of the available preclinical and clinical data, including detailed experimental methodologies and a review of the underlying mechanism of action. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. NNRTIs are allosteric inhibitors of the viral reverse transcriptase enzyme, a critical component in the HIV-1 replication cycle.[1] However, the emergence of drug-resistant viral strains has necessitated the continuous development of novel NNRTIs with improved resistance profiles. GW-678248 emerged as a promising candidate with potent activity against both wild-type and mutant forms of HIV-1. To optimize its drug-like properties for clinical application, a prodrug strategy was employed, leading to the development of GW-695634. Prodrugs are inactive or less active derivatives of a parent drug that are designed to undergo biotransformation in vivo to release the active pharmacological agent.[2] This approach is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Synthesis and Structure

While the definitive chemical structures and detailed synthesis of GW-678248 and its prodrug GW-695634 are not publicly available in the provided search results, some information can be inferred. GW-678248 is described as a novel benzophenone NNRTI.[3] The molecular formula for the active compound, likely GW-678248, is reported as C26H22ClN3O6S. The prodrug, GW-695634, has a different molecular formula, suggesting a chemical modification to the parent drug. The development of a prodrug from an active compound typically involves the addition of a promoiety that is cleaved in vivo.

Logical Workflow for Prodrug Development

The development of GW-695634 from GW-678248 would have followed a logical progression to enhance its therapeutic potential.

Mechanism of Action: NNRTI Signaling Pathway

GW-678248, the active metabolite of GW-695634, functions as a non-nucleoside reverse transcriptase inhibitor. NNRTIs bind to an allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind.[1] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the polymerase activity. This ultimately blocks the conversion of the viral RNA genome into double-stranded DNA, a critical step for viral replication and integration into the host genome.

Preclinical Data

In Vitro Antiviral Activity

GW-678248 demonstrated potent antiviral activity against a panel of wild-type and NNRTI-resistant HIV-1 strains. The 50% inhibitory concentrations (IC50) were determined in biochemical and cell-based assays.[3]

| HIV-1 Strain | Assay Type | IC50 (nM) |

| Wild-Type | Biochemical | 0.8 - 6.8 |

| L100I | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| K101E | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| K103N | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| V106A/I/M | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| V108I | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| E138K | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| Y181C | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| Y188C | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| Y188L | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| G190A/E | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| P225H | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| P236L | Cell-based (HeLa CD4 MAGI) | ≤ 21 |

| V106I, E138K, P236L (passage-selected) | Cell-based (HeLa CD4 MAGI) | 86 |

Table 1: In Vitro Antiviral Activity of GW-678248.[3]

The presence of human serum albumin and alpha-1 acid glycoprotein resulted in an approximately sevenfold increase in the IC50 value.[3] Cytotoxicity studies indicated a high selectivity index of >2,500-fold for wild-type, Y181C, or K103N HIV-1.[3]

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for GW-695634 in animal models such as rats, dogs, and monkeys are not available in the public domain based on the conducted searches. Such studies would have been crucial to assess the oral bioavailability, metabolism to the active compound GW-678248, and the overall ADME profile of the prodrug before advancing to clinical trials.

Clinical Development

A Phase I clinical trial (NCT00090077) was conducted to evaluate the safety, tolerability, and pharmacokinetics of GW-695634.[4] This multicenter, randomized, double-blind, placebo-controlled, dose-ranging study was performed in ART-naive HIV-1 infected adults. The study assessed four oral dosage regimens of GW-695634 monotherapy versus placebo over a 10-day period.

Primary outcome measures included:

-

Safety and tolerability parameters

-

Change from baseline in plasma HIV-1 RNA

-

Change from baseline in CD4+ cell count

-

Plasma pharmacokinetic parameters of the active compound (referred to as GW678248X) on Days 1 and 7

Secondary outcome measures included:

-

Plasma pharmacokinetic parameters of the prodrug (referred to as GW695634X) on Day 1 and Day 7

-

Exploratory analysis of the relationship between pharmacokinetic parameters and virologic, immunologic, and safety assessments.

Detailed quantitative results from this clinical trial are not publicly available in the searched literature.

Experimental Protocols

HIV-1 Reverse Transcriptase Biochemical Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase. A typical protocol involves the following steps:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a template-primer such as poly(A)•oligo(dT). Prepare serial dilutions of the test compound (GW-678248).

-

Enzyme Reaction: In a microtiter plate, combine the reaction buffer, diluted compound, and a known amount of recombinant HIV-1 RT.

-

Initiation: Start the reaction by adding a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a biotin/digoxigenin-labeled dUTP).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For radioactive assays, this involves capturing the labeled DNA on a filter and measuring radioactivity. For colorimetric or chemiluminescent assays, the labeled DNA is captured on a streptavidin-coated plate and detected using an enzyme-conjugated antibody.

-

Data Analysis: Calculate the percent inhibition of RT activity at each compound concentration and determine the IC50 value.

HeLa CD4 MAGI Cell Culture Virus Replication Assay

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The MAGI (multinuclear activation of a galactosidase indicator) cell line is a HeLa cell line engineered to express CD4 and an integrated HIV-1 LTR-β-galactosidase reporter gene.[5]

-

Cell Seeding: Plate HeLa CD4 MAGI cells in a 96-well plate and incubate overnight to allow for cell adherence.

-

Compound Addition: Add serial dilutions of the test compound (GW-678248) to the cells.

-

Virus Infection: Infect the cells with a known amount of an HIV-1 laboratory strain or clinical isolate. Include control wells with no virus (cell control) and virus with no compound (virus control).

-

Incubation: Incubate the infected cells for a period that allows for viral replication and expression of the Tat protein (typically 48 hours).

-

Staining: Fix the cells and stain for β-galactosidase activity using a substrate like X-gal, which produces a blue color in infected cells.

-

Quantification: Count the number of blue-stained cells or syncytia in each well under a microscope. Alternatively, a chemiluminescent β-galactosidase substrate can be used, and the signal can be read on a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of viral replication at each compound concentration and determine the IC50 value.

Conclusion

GW-678248 is a potent NNRTI with a favorable in vitro resistance profile. The development of its prodrug, GW-695634, represents a rational approach to improve its potential for clinical use. While detailed preclinical pharmacokinetic and clinical trial results are not fully available in the public domain, the progression of GW-695634 to a Phase I clinical trial suggests that it demonstrated a promising preclinical profile. Further disclosure of the clinical trial data would be necessary to fully evaluate the therapeutic potential of this compound. This technical guide provides a consolidated overview of the available information on the development of GW-678248 and its prodrug GW-695634, serving as a valuable resource for researchers in the field of HIV drug development.

References

- 1. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. journals.asm.org [journals.asm.org]

Early Research Findings on GW-678248: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage preclinical research on GW-678248, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is compiled from initial in vitro studies and is intended to inform researchers, scientists, and drug development professionals on the foundational antiviral activity and safety profile of this compound.

Core Compound Profile

GW-678248 is a benzophenone NNRTI that has demonstrated potent inhibitory activity against wild-type and various mutant strains of human immunodeficiency virus type 1 (HIV-1).[1] Early research indicates its potential as a next-generation therapeutic agent in combination with other antiretrovirals.[1] A prodrug, designated GW695634, was developed to improve its pharmaceutical properties.[1]

Quantitative In Vitro Activity

The initial preclinical evaluation of GW-678248 focused on its inhibitory effects on HIV-1 reverse transcriptase and its antiviral activity in cell culture models. The quantitative data from these early studies are summarized below.

Table 1: In Vitro Inhibitory Activity of GW-678248 against HIV-1 Reverse Transcriptase

| Target | IC50 (nM) |

| Wild-Type HIV-1 RT | 0.8 - 6.8 |

| IC50 (50% inhibitory concentration) values were determined in biochemical assays.[1] |

Table 2: Antiviral Activity of GW-678248 in Cell Culture

| HIV-1 Strain | Cell Line | IC50 (nM) |

| Wild-Type | HeLa CD4 MAGI | ≤21 |

| NNRTI-Resistant Mutants | HeLa CD4 MAGI | ≤21 |

| V106I, E138K, P236L Mutant** | HeLa CD4 MAGI | 86 |

| Includes single or double mutations such as L100I, K101E, K103N, V106A/I/M, V108I, E138K, Y181C, Y188C, Y188L, G190A/E, P225H, and P236L.[1] | ||

| **Mutant virus generated from serial passage in the presence of GW-678248.[1] |

Table 3: Effect of Human Serum on Antiviral Activity

| Condition | Fold Increase in IC50 |

| 45 mg/ml human serum albumin + 1 mg/ml alpha-1 acid glycoprotein | ~7 |

| The presence of human serum proteins decreased the in vitro potency of GW-678248.[1] |

Table 4: In Vitro Cytotoxicity Profile

| Cell Line | CC50 (µM) | Selectivity Index (WT HIV-1) |

| Various | > Level of Solubility | >2,500 |

| CC50 (50% cytotoxic concentration) was found to be greater than the solubility of the compound, indicating low cytotoxicity.[1] |

Experimental Protocols

The following sections detail the generalized methodologies employed in the early preclinical evaluation of GW-678248.

Reverse Transcriptase Inhibition Assay

A colorimetric enzyme immunoassay was likely utilized to determine the 50% inhibitory concentration (IC50) of GW-678248 against HIV-1 reverse transcriptase (RT). This assay typically involves the following steps:

-

Reaction Setup : A reaction mixture is prepared containing a template-primer hybrid (e.g., poly(A) x oligo(dT)15), digoxigenin- and biotin-labeled deoxynucleoside triphosphates (dNTPs), and the HIV-1 RT enzyme.

-

Compound Addition : Serial dilutions of GW-678248 are added to the reaction mixture.

-

Incubation : The mixture is incubated to allow for DNA synthesis by the RT enzyme.

-

Detection : The newly synthesized DNA, labeled with biotin and digoxigenin, is captured on a streptavidin-coated microplate. An anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase) is then added.

-

Signal Generation : A colorimetric substrate is added, and the resulting signal, which is proportional to the amount of synthesized DNA, is measured using a spectrophotometer.

-

Data Analysis : The IC50 value is calculated by plotting the percentage of RT inhibition against the concentration of GW-678248.

HeLa CD4 MAGI Cell-Based Antiviral Assay

The antiviral activity of GW-678248 in a cellular context was assessed using the HeLa CD4 MAGI (Multinuclear Activation of a Galactosidase Indicator) cell line. This assay relies on the HIV-1 Tat protein to activate the expression of a β-galactosidase reporter gene under the control of the HIV-1 long terminal repeat (LTR) promoter. The general protocol is as follows:

-

Cell Seeding : HeLa CD4 MAGI cells are seeded in microtiter plates.

-

Compound Addition : The cells are pre-incubated with various concentrations of GW-678248.

-

Virus Infection : A known amount of HIV-1 (wild-type or mutant strains) is added to the cells.

-

Incubation : The infected cells are incubated for a period that allows for viral entry, reverse transcription, integration, and expression of viral proteins, including Tat.

-

Staining : The cells are fixed and stained with a substrate for β-galactosidase (e.g., X-gal), which turns blue in the presence of the enzyme.

-

Quantification : The number of blue-staining cells (indicating infected cells) is counted.

-

Data Analysis : The IC50 value is determined by quantifying the reduction in the number of infected cells at different concentrations of GW-678248.

Cytotoxicity Assay

To assess the potential toxicity of GW-678248 to host cells, a standard cytotoxicity assay, such as the MTT or XTT assay, was likely performed. These assays measure the metabolic activity of cells, which is correlated with cell viability. The typical procedure is:

-

Cell Plating : A chosen cell line (e.g., human peripheral blood mononuclear cells or a T-cell line) is plated in microtiter plates.

-

Compound Exposure : The cells are exposed to a range of concentrations of GW-678248.

-

Incubation : The plates are incubated for a specified period.

-

Reagent Addition : A tetrazolium salt (e.g., MTT or XTT) is added to the cells. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.

-

Signal Measurement : The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.

-

Data Analysis : The 50% cytotoxic concentration (CC50) is calculated as the concentration of GW-678248 that reduces cell viability by 50%.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of GW-678248.

Caption: Preclinical in vitro evaluation workflow for GW-678248.

Summary and Future Directions

The early preclinical data for GW-678248 demonstrate its potent in vitro activity against both wild-type and NNRTI-resistant strains of HIV-1, with a favorable safety profile as indicated by its high selectivity index.[1] The observed reduction in potency in the presence of human serum proteins is a critical factor to consider for in vivo studies.[1]

While these initial findings are promising, a significant data gap exists regarding the pharmacokinetic profile of GW-678248 and its prodrug, GW695634. Further preclinical development would necessitate comprehensive in vivo studies in animal models to evaluate absorption, distribution, metabolism, and excretion (ADME) properties, as well as to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. These studies are essential to predict human pharmacokinetics and to determine an appropriate dosing regimen for potential clinical trials.

References

The Benzophenone Class of NNRTIs: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles, Experimental Evaluation, and Structure-Activity Relationships of Benzophenone-Based Non-Nucleoside Reverse Transcriptase Inhibitors.

Introduction

The advent of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant milestone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. These allosteric inhibitors of the viral reverse transcriptase (RT) enzyme have become integral components of highly active antiretroviral therapy (HAART). Among the diverse chemical scaffolds explored for NNRTI activity, the benzophenone class has emerged as a promising chemotype, demonstrating potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. This technical guide provides a comprehensive overview of the benzophenone class of NNRTIs, with a focus on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols crucial for their evaluation and development.

Mechanism of Action

Benzophenone NNRTIs, like other members of this class, are non-competitive inhibitors of HIV-1 RT. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains of the p66 subunit of RT. This allosteric inhibition ultimately prevents the proper positioning of the nucleic acid substrate and the incoming deoxynucleoside triphosphates (dNTPs), thereby halting the process of reverse transcription of the viral RNA genome into proviral DNA.

dot

GW-678248: A Deep Dive into Target Binding and Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-678248 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the benzophenone class of NNRTIs, it exhibits significant antiviral activity against both wild-type and drug-resistant strains of HIV-1. This technical guide provides a comprehensive overview of the target binding and enzyme inhibition properties of GW-678248, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Target and Mechanism of Action

The primary molecular target of GW-678248 is the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral life cycle responsible for converting the viral RNA genome into DNA. GW-678248 is an allosteric inhibitor, binding to a hydrophobic pocket on the p66 subunit of the reverse transcriptase, distinct from the active site. This binding event induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity. This mechanism effectively halts the viral replication process.

HIV-1 Lifecycle and NNRTI Inhibition Pathway

Quantitative Data: Binding Affinity and Enzyme Inhibition

GW-678248 demonstrates potent inhibitory activity against a range of HIV-1 strains, including those with mutations that confer resistance to other NNRTIs. The following tables summarize the key quantitative data for GW-678248.

Table 1: In Vitro Antiviral Activity of GW-678248 against Wild-Type and NNRTI-Resistant HIV-1 Strains

| HIV-1 Strain | Key NNRTI Resistance Mutations | IC50 (nM) |

| Wild-Type (HIV-1 HXB2) | None | 0.5[1][2] |

| Mutant Strain 1 | K103N | 1.0[1][2] |

| Mutant Strain 2 | Y181C | 0.7[1][2] |

| Mutant Strain 3 | V106I, E138K, P236L | 86[3] |

Table 2: Biochemical Inhibition of HIV-1 Reverse Transcriptase by GW-678248

| HIV-1 RT Genotype | IC50 (nM) |

| Wild-Type | 0.8 - 6.8[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. The following sections outline the protocols for key experiments used to characterize the activity of GW-678248.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This biochemical assay directly measures the ability of GW-678248 to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Objective: To determine the 50% inhibitory concentration (IC50) of GW-678248 against HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 reverse transcriptase (wild-type or mutant)

-

GW-678248 (dissolved in DMSO)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM MgCl2, 5 mM DTT)

-

Template-primer (e.g., poly(rA)-oligo(dT))

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dUTP)

-

96-well microtiter plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of GW-678248 in the reaction buffer.

-

In a 96-well plate, combine the reaction buffer, template-primer, and the serially diluted GW-678248.

-

Initiate the reaction by adding a pre-determined concentration of HIV-1 RT to each well. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Transfer the reaction mixture to a filter plate to capture the newly synthesized, labeled DNA.

-

Wash the filter plate to remove unincorporated labeled dNTPs.

-

Quantify the amount of incorporated label using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of RT inhibition for each concentration of GW-678248 relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HIV-1 RT Enzyme Inhibition Assay Workflow

Cell-Based Antiviral Activity Assay

This assay measures the ability of GW-678248 to inhibit HIV-1 replication in a cellular context.

Objective: To determine the 50% effective concentration (EC50) of GW-678248 against HIV-1 in cell culture.

Materials:

-

A susceptible host cell line (e.g., MT-4 cells, PBMCs)[4]

-

HIV-1 viral stock (laboratory-adapted or clinical isolate)

-

GW-678248 (dissolved in DMSO)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay)

Procedure:

-

Seed the host cells in a 96-well plate.

-

Prepare serial dilutions of GW-678248 in cell culture medium.

-

Add the diluted GW-678248 to the cells and incubate for a short period (e.g., 1-2 hours).

-

Infect the cells with a pre-titered amount of HIV-1. Include control wells with no drug (virus control) and no virus (cell control).

-

Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

-

After the incubation period, quantify the extent of viral replication in the culture supernatants or cell lysates using a suitable method.

-

Calculate the percentage of viral inhibition for each concentration of GW-678248 relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay Workflow

Conclusion

GW-678248 is a highly potent benzophenone NNRTI with a favorable profile against both wild-type and clinically relevant drug-resistant strains of HIV-1. Its allosteric inhibition of the viral reverse transcriptase provides a critical mechanism for disrupting the viral life cycle. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of HIV-1 infection. Further investigation into the precise binding kinetics (Ki and Kd values) and structural interactions will continue to inform the development of next-generation NNRTIs with improved efficacy and resistance profiles.

References

- 1. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of GW-678248

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-678248 is a novel and potent benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant antiviral activity against human immunodeficiency virus type 1 (HIV-1).[1][2] This document provides detailed application notes and experimental protocols for the in vitro assessment of the antiviral efficacy and cytotoxicity of GW-678248. The protocols described herein are foundational for preclinical drug development and resistance profiling.

Mechanism of Action

GW-678248 functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and disrupting the viral replication cycle. Notably, as an NNRTI, GW-678248 is active against HIV-1 but not HIV-2, as the NNRTI binding pocket is absent in the HIV-2 RT.[3]

Quantitative Data Summary

The antiviral activity and cytotoxicity of GW-678248 have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity of GW-678248 in Biochemical Assays

| Target | Assay Type | IC50 (nM) |

| Wild-Type HIV-1 RT | Biochemical Assay | 0.8 - 6.8 |

IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit the activity of the isolated enzyme by 50%.[1][2]

Table 2: In Vitro Anti-HIV-1 Activity of GW-678248 in Cell-Based Assays

| Cell Line | HIV-1 Strain | Assay Endpoint | IC50 (nM) |

| MT-4 | Wild-Type | p24 Antigen | 1.0 |

| PBMCs | Wild-Type | p24 Antigen | 0.4 |

| HeLa CD4 MAGI | Wild-Type | Reporter Gene | ≤ 21 |

| HeLa CD4 MAGI | K103N Mutant | Reporter Gene | 0.7 - 1.1 |

| HeLa CD4 MAGI | Y181C Mutant | Reporter Gene | 0.7 - 1.1 |

| HeLa CD4 MAGI | V106I Mutant | Reporter Gene | 0.7 - 1.1 |

| HeLa CD4 MAGI | P236L Mutant | Reporter Gene | 0.7 - 1.1 |

| HeLa CD4 MAGI | V106A Mutant | Reporter Gene | 3.4 |

| HeLa CD4 MAGI | V106I/P236L Mutant | Reporter Gene | 7 |

| HeLa CD4 MAGI | V106I/E138K/P236L Mutant | Reporter Gene | 86 |

IC50 (50% inhibitory concentration) values in cell-based assays represent the concentration required to inhibit viral replication by 50%.[1][2][3]

Table 3: Cytotoxicity and Selectivity Index of GW-678248

| Cell Line | Cytotoxicity Assay | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Various | Not specified | > Solubility Limit | > 2,500 |

CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The selectivity index is a measure of the compound's therapeutic window.[1][2]

Experimental Protocols

Cell-Based Anti-HIV-1 Assay in MT-4 Cells (p24 Antigen Endpoint)

This protocol outlines the determination of the anti-HIV-1 activity of GW-678248 in MT-4 cells by quantifying the inhibition of viral replication through the measurement of the HIV-1 p24 capsid protein.

Materials:

-

MT-4 cells

-

HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

GW-678248 (dissolved in DMSO)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before initiating the assay.

-

Compound Dilution: Prepare a series of two-fold serial dilutions of GW-678248 in culture medium. The final DMSO concentration should not exceed 0.1% to prevent cytotoxicity.

-

Infection:

-

Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[1]

-

Infect the cells with a pre-titered amount of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.[1]

-

Include a cell control (cells only, no virus) and a virus control (cells + virus, no compound).

-

-

Treatment: Immediately after infection, add 100 µL of the diluted GW-678248 to the respective wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.[1]

-

Quantification of Viral Replication:

-

After the incubation period, carefully collect the cell culture supernatant.

-

Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the log concentration of GW-678248 and fitting the data to a dose-response curve.

Cytotoxicity Assay in MT-4 Cells (MTT Assay)

This protocol describes the determination of the cytotoxicity of GW-678248 in MT-4 cells using an MTT-based colorimetric assay.

Materials:

-

MT-4 cells

-

RPMI 1640 medium (as described above)

-

GW-678248 (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[1]

-

Compound Addition: Add 100 µL of various concentrations of GW-678248 to the wells. Include a cell control (medium only) and a solvent control (highest concentration of DMSO used).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of GW-678248.

Visualizations

Caption: Workflow for the in vitro antiviral assay of GW-678248.

Caption: Workflow for the in vitro cytotoxicity assay of GW-678248.

References

Application Notes and Protocols for GW-678248 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GW-678248, a novel benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI), in cell culture-based research. The protocols outlined below are intended to facilitate the investigation of its antiviral properties and its effects on host cells.

Introduction

GW-678248 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). As an NNRTI, it binds to an allosteric site on the p66 subunit of the RT enzyme, inducing a conformational change that disrupts the catalytic site and inhibits the conversion of the viral RNA genome into double-stranded DNA. This mechanism effectively halts the viral replication cycle at an early stage. GW-678248 has demonstrated significant activity against both wild-type and a broad range of NNRTI-resistant HIV-1 strains.

Mechanism of Action

GW-678248 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), GW-678248 does not require intracellular phosphorylation to become active and is not incorporated into the nascent viral DNA chain. Its binding to the NNRTI binding pocket, located approximately 10 Å from the polymerase active site, allosterically disrupts the enzyme's function.

Caption: Mechanism of Action of GW-678248 in the HIV-1 Replication Cycle.

Quantitative Data Summary

The following tables summarize the in vitro activity of GW-678248 against HIV-1 and its cytotoxicity in various cell lines.

Table 1: Anti-HIV-1 Activity of GW-678248

| Virus Strain | Assay Type | Cell Line | IC50 (nM) | Reference |

| HIV-1 (Wild-Type) | Biochemical | - | 0.8 - 6.8 | [1] |

| HIV-1 (Isogenic Strains with NNRTI Resistance Mutations) | Cell-based | HeLa CD4 MAGI | ≤ 21 | [1] |

| HIV-1 (V106I, E138K, P236L mutations) | Cell-based | - | 86 | [1] |

Table 2: Antiviral and Cytotoxicity Data in Cell Culture

| Cell Line | Parameter | Value | Reference |

| C8166 (Human T-cell line) | EC50 (HIV-2 ROD) | 2.1 µM | |

| C8166 (Human T-cell line) | CC50 | > 386.8 µM | |

| Various | Selectivity Index | > 2,500 | [1] |

Experimental Protocols

Preparation of GW-678248 Stock Solution

Materials:

-

GW-678248 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

-

In a sterile environment, accurately weigh the GW-678248 powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This protocol is designed to determine the 50% effective concentration (EC50) of GW-678248 by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Materials:

-

Target cells susceptible to HIV-1 infection (e.g., MT-4, PM1, or activated PBMCs)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

HIV-1 virus stock (a laboratory-adapted strain or clinical isolate)

-

GW-678248 stock solution

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed the target cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

Compound Dilution: Prepare serial dilutions of the GW-678248 stock solution in complete cell culture medium.

-

Treatment and Infection:

-

Add the diluted GW-678248 to the appropriate wells.

-

Include a "virus control" (cells and virus, no compound) and a "cell control" (cells only, no virus or compound).

-

Infect the cells (except for the cell control) with a pre-titered amount of HIV-1 stock.

-

-

Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.

-

Endpoint Measurement:

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Determine the concentration of p24 antigen in the supernatants using an HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of GW-678248 relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This protocol measures the 50% cytotoxic concentration (CC50) of GW-678248.

Materials:

-

Target cells (same as in the antiviral assay)

-

Complete cell culture medium

-

GW-678248 stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the target cells into a 96-well plate at the same density as the antiviral assay.

-

Compound Addition: Add serial dilutions of GW-678248 to the wells. Include a "cell control" with no compound.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Caption: General Experimental Workflow for In Vitro Evaluation of GW-678248.

Safety Precautions

GW-678248 is a research compound and should be handled with appropriate laboratory safety precautions. All experiments involving live HIV-1 must be conducted in a BSL-2+ or BSL-3 facility, following institutional and national safety guidelines. Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection. All waste materials should be decontaminated and disposed of according to institutional biosafety protocols.

References

Application Notes and Protocols for GW-678248 HeLa-CD4 MAGI Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for utilizing the HeLa-CD4 MAGI (Multinuclear Activation of a Galactosidase Indicator) assay to evaluate the antiviral activity of GW-678248, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).

Introduction

GW-678248 is a novel benzophenone NNRTI that has demonstrated significant inhibitory activity against wild-type and mutant strains of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3][4] The HeLa-CD4 MAGI assay is a widely used cell-based assay for the quantification of HIV-1 infection and the evaluation of antiviral compounds.[5][6] This assay utilizes a genetically engineered HeLa cell line that expresses the human CD4 receptor, making it susceptible to HIV-1 infection.[7][8][9] These cells also contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.[5][7] Upon successful infection and integration of the viral genome, the HIV-1 Tat protein is expressed, which in turn transactivates the LTR promoter, leading to the expression of β-galactosidase. The activity of this enzyme can be easily detected by the addition of a chromogenic substrate, such as X-gal, which results in the formation of a blue color in infected cells.[5][6] The number of blue cells is proportional to the level of viral infection, allowing for the quantification of the antiviral efficacy of compounds like GW-678248.

Data Presentation

The antiviral activity of GW-678248 against various HIV-1 strains, as determined by the HeLa-CD4 MAGI assay, is summarized in the tables below.

Table 1: Antiviral Activity of GW-678248 against Wild-Type and NNRTI-Resistant HIV-1 Strains

| HIV-1 RT Mutation(s) | GW-678248 IC50 (nM) | Nevirapine IC50 (nM) | Efavirenz IC50 (nM) |

| None (Wild-Type) | 0.52 ± 0.4 | 88 ± 49 | 0.80 ± 0.4 |

| L100I | 0.5 ± 0.4 | 500 | Not Reported |

| Y188L | 21 | Not Reported | Not Reported |

| V106I, E138K, P236L | 86 | Not Reported | Not Reported |

Data sourced from scientific literature.[2]

Table 2: General Antiviral Activity of GW-678248 in Cell Culture Assays

| Assay System | Virus | IC50 (nM) |

| HeLa-CD4 MAGI | HIV-1 (Wild-Type) | 0.52 |

| HeLa-CD4 MAGI | HIV-1 (NNRTI-Resistant Strains) | ≤ 21 |

| MT-4 Cells | HIV-1 (Wild-Type) | 1.0 |

| Human PBMCs | HIV-1 (Wild-Type) | 0.4 |

Data compiled from multiple studies.[2][10]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the key steps in HIV-1 entry into HeLa-CD4 cells and the mechanism of action of GW-678248.

References

- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Cellosaurus cell line HeLa-MAGI (CVCL_D259) [cellosaurus.org]

- 8. Human Immunodeficiency Virus Type 1 Attachment to HeLa CD4 Cells Is CD4 Independent and gp120 Dependent and Requires Cell Surface Heparans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of a new CD4-positive HeLa cell clone for direct quantitation of infectious human immunodeficiency virus from blood cells of AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Human Immunodeficiency Virus Type 1 Activity of the Nonnucleoside Reverse Transcriptase Inhibitor GW678248 in Combination with Other Antiretrovirals against Clinical Isolate Viruses and In Vitro Selection for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of GW-678248: Application Notes and Protocols for IC50 Determination Against Mutant HIV-1 Strains

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the 50% inhibitory concentration (IC50) of GW-678248, a novel benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI), against various mutant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). Accurate IC50 values are critical for evaluating the efficacy of antiviral compounds and understanding their resistance profiles.

Introduction

GW-678248 is a potent NNRTI that has demonstrated significant activity against both wild-type (WT) and a wide array of drug-resistant HIV-1 strains.[1][2][3] Its mechanism of action involves the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This document outlines the necessary protocols for cell-based assays to quantify the in vitro potency of GW-678248.

Data Presentation

The antiviral activity of GW-678248 against various HIV-1 strains is summarized below. These tables showcase the compound's potency in both biochemical and cell-based assays.

Table 1: Biochemical Activity of GW-678248 against HIV-1 Reverse Transcriptase

| Target | IC50 (nM) |

| Wild-Type HIV-1 RT | 0.8 - 6.8 |

| Mutant HIV-1 RT | 0.8 - 6.8 |

Source: Preclinical assessment in biochemical assays.[1][2][3]

Table 2: Cell-Based Antiviral Activity of GW-678248 against NNRTI-Resistant HIV-1 Strains

| HIV-1 RT Mutation(s) | IC50 (nM) |

| Wild-Type | ≤21 |

| L100I | ≤21 |

| K101E | ≤21 |

| K103N | ≤21 |

| V106A/I/M | ≤21 |

| V108I | ≤21 |

| E138K | ≤21 |

| Y181C | ≤21 |

| Y188C | ≤21 |

| Y188L | 21 |

| G190A/E | ≤21 |

| P225H | ≤21 |

| P236L | ≤21 |

| V106I, E138K, P236L | 86 |

Source: HeLa CD4 MAGI cell culture virus replication assays.[1][2]

Experimental Protocols

The following are detailed protocols for determining the IC50 of GW-678248 against mutant HIV-1 strains. The primary methods described are the p24 antigen assay and the luciferase reporter gene assay, which are standard for assessing anti-HIV-1 activity.

Cell-Based HIV-1 Replication Assay (p24 Antigen)

This protocol measures the inhibition of HIV-1 replication by quantifying the amount of the p24 viral core protein in the culture supernatant.

Materials:

-

Cell Line: MT-4 cells or other susceptible T-cell lines.

-

HIV-1 Strains: Laboratory-adapted or clinical isolate strains with desired mutations.

-

Compound: GW-678248 stock solution (in DMSO).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

-

Plates: 96-well cell culture plates.

-

p24 ELISA Kit: Commercially available kit for quantifying HIV-1 p24 antigen.

-

Microplate Reader: Capable of reading absorbance for ELISA.

Procedure:

-

Compound Preparation: Prepare serial dilutions of GW-678248 in culture medium. The concentration range should span from nanomolar to micromolar to generate a full dose-response curve.

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-